rac-tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate, trans
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Overview
Description
The compound rac-tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate, trans, is a synthetic organic molecule that features both sulfamoyl and carbamate functional groups. This compound represents a unique intersection of heterocyclic chemistry, where an oxane ring is incorporated with a cyclobutyl moiety, and the overall structure is stabilized by tert-butyl protection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of rac-tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate, trans, involves several steps:
Formation of the Oxane Ring: : The synthesis starts with the preparation of the oxane ring. This typically involves cyclization reactions using appropriate diol precursors under acidic conditions.
Introduction of the Sulfamoyl Group: : The oxane ring then undergoes sulfamoylation, where a sulfamoyl chloride reagent reacts with the oxane ring in the presence of a base like triethylamine.
Cyclobutyl Attachment: : The cyclobutyl moiety is introduced through a cyclization reaction involving a suitable precursor, possibly utilizing radical or anionic intermediates.
Carbamate Formation: : Finally, the tert-butyl carbamate is formed by reacting the intermediate with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrially, the synthesis of this compound, would likely involve:
Batch Processing: : Utilizing large-scale reactors to perform each of the above steps sequentially.
Catalysts and Optimized Conditions: : Employing specific catalysts to improve yield and selectivity, alongside optimized temperatures and pressures.
Purification Steps: : Using techniques like crystallization, filtration, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The sulfamoyl group could be oxidized to sulfonic acids under strong oxidizing conditions.
Reduction: : The carbamate and sulfamoyl groups could be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: : Nucleophilic substitution at the carbamate nitrogen or the sulfamoyl sulfur could lead to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Bases and acids: : Triethylamine, hydrochloric acid.
Major Products Formed
Major products from these reactions could include:
Sulfonic acids: : From oxidation of the sulfamoyl group.
Amines: : From reduction of the carbamate and sulfamoyl groups.
Substituted derivatives: : From nucleophilic substitutions at the carbamate or sulfamoyl positions.
Scientific Research Applications
rac-tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate, trans, finds applications in various fields:
Chemistry: : As an intermediate in organic synthesis, especially in the development of heterocyclic compounds.
Biology: : Potential inhibitor studies due to its sulfamoyl group, which can mimic natural substrates in enzymatic reactions.
Medicine: : Investigated for potential therapeutic uses where sulfamoyl and carbamate groups are crucial.
Industry: : Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for rac-tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate, trans, involves its interaction with molecular targets, such as enzymes and receptors:
Molecular Targets: : Sulfamoyl groups can interact with the active sites of enzymes, potentially inhibiting their function.
Pathways: : The compound may participate in pathways involving nucleophilic attack or electrophilic reactions, depending on the functional groups present.
Comparison with Similar Compounds
Comparing rac-tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate, trans, with similar compounds highlights its uniqueness:
tert-Butyl N-[(3r,4r)-3-[(oxan-4-yl)sulfamoyl]cyclopentyl]carbamate: : Similar structure but with a cyclopentyl instead of a cyclobutyl moiety.
tert-Butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclohexyl]carbamate: : Features a cyclohexyl group, which may confer different steric and electronic properties.
This uniqueness lies in the cyclobutyl ring, which imparts distinct steric constraints and reactivity patterns compared to its cyclopentyl and cyclohexyl counterparts. This makes this compound, a valuable compound for specific scientific and industrial applications.
Properties
CAS No. |
2648966-23-6 |
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Molecular Formula |
C14H26N2O5S |
Molecular Weight |
334.4 |
Purity |
95 |
Origin of Product |
United States |
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